molecular formula C16H19ClN2 B1677686 PhiKan 083 hydrochloride CAS No. 1050480-30-2

PhiKan 083 hydrochloride

Cat. No. B1677686
CAS RN: 1050480-30-2
M. Wt: 274.79 g/mol
InChI Key: IXWVUPURFWFRNE-UHFFFAOYSA-N
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Description

PhiKan 083 hydrochloride is a carbazole derivative . It binds to the surface cavity and stabilizes Y220C, a p53 mutant . The binding of PhiKan 083 hydrochloride to Y220C slows down its thermal denaturation rate . It can be used for cancer research .


Molecular Structure Analysis

The molecular structure of PhiKan 083 hydrochloride is C16H18N2.HCl . Its molecular weight is 274.79 .


Physical And Chemical Properties Analysis

PhiKan 083 hydrochloride is a white to beige powder . It is soluble in water up to 2 mg/mL and in DMSO up to 100 mg/mL . It should be stored at 2-8°C .

Scientific Research Applications

Cancer Research

PhiKan 083 hydrochloride is a carbazole derivative that has been used in cancer research . It binds to the surface cavity and stabilizes Y220C, a p53 mutant . This mutation, which is not involved in DNA interaction, causes a destabilization of the protein . PhiKan 083 binding acts to stabilize the mutant p53 and slow the rate of denaturation .

Breast Cancer Therapy

In the field of breast cancer therapy, PhiKan 083 has been explored for its possible stabilizing effect on p53 . The analogs of PhiKan 083 that have a role in p53 stability can help update our understanding of cancer progression and may expedite the progress of new anticancer treatments .

Drug Development

PhiKan 083 and its analogs have been screened for their drug-likeliness properties . By employing ADMET analysis, the compounds were screened, and the chosen compounds were further examined with the help of molecular docking .

Genetic Alteration Research

The frequency of genetic alteration plays an important role in the gain of tumorigenic functions of P53 protein . Therefore, the potential role of PhiKan 083, a P53 stabilizing agent, and its analogs in breast cancer have been examined .

Protein Misfolding Research

Research is being carried out to find ways to restore the normal action and expression of p53 . PhiKan 083 has been explored for its possible stabilizing effect on p53 in order to address the problem with its misfolding .

Combination Therapy Research

It is anticipated that the drug molecules and their analogs targeting p53 aggregation may be used in combination with other anticancer compounds to solve the problem with p53 aggregation .

Mechanism of Action

Target of Action

PhiKan 083 hydrochloride is a carbazole derivative that primarily targets the Y220C mutation of the p53 protein . The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in preventing cancer formation by triggering apoptosis in cells with DNA damage .

Mode of Action

The Y220C mutation creates a surface cavity on the p53 protein, destabilizing it . PhiKan 083 hydrochloride binds to this surface cavity, stabilizing the Y220C mutant of p53 . This stabilization slows down the thermal denaturation rate of the p53 protein .

Biochemical Pathways

The stabilization of the p53 protein by PhiKan 083 hydrochloride affects the p53 pathway, which is involved in cell cycle regulation and apoptosis . By stabilizing the p53 protein, PhiKan 083 hydrochloride enhances the protein’s ability to trigger apoptosis in cells with DNA damage, thereby preventing the formation of cancerous cells .

Result of Action

In vitro studies have shown that PhiKan 083 hydrochloride reduces cell viability in engineered variants of Ln229 cells . When combined with NSC 123127, it enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with wild-type p53 and those with Y220C, G245S, and R282W mutations .

Action Environment

The action, efficacy, and stability of PhiKan 083 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Hygroscopic DMSO, for example, has a significant impact on the solubility of the product . .

Safety and Hazards

PhiKan 083 hydrochloride is classified as an eye irritant and skin irritant . It should be handled with care to avoid contact with eyes and skin .

properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVUPURFWFRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PhiKan 083 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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